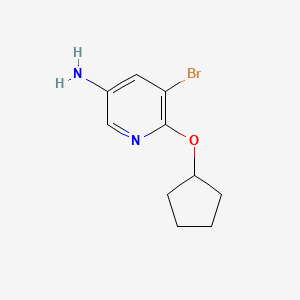
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine is a heterocyclic organic compound with a pyridine ring substituted with amino, bromo, and cyclopentyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(cyclopentyloxy)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of a pyridine derivative followed by the introduction of the amino and cyclopentyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form hydrogenated derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-6-(cyclopentyloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, leading to modulation of their activity. The cyclopentyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-bromopyridine: Lacks the cyclopentyloxy group, making it less lipophilic.
2-Amino-5-bromopyridine: Has the amino group at a different position, affecting its reactivity and binding properties.
3-Amino-6-bromopyridine: Similar structure but without the cyclopentyloxy group, leading to different physical and chemical properties.
Uniqueness
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyloxy group, which enhances its lipophilicity and potential bioactivity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Propiedades
Fórmula molecular |
C10H13BrN2O |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
5-bromo-6-cyclopentyloxypyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2O/c11-9-5-7(12)6-13-10(9)14-8-3-1-2-4-8/h5-6,8H,1-4,12H2 |
Clave InChI |
GFRVISNGZFZNAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=C(C=C(C=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


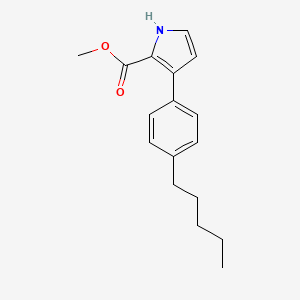
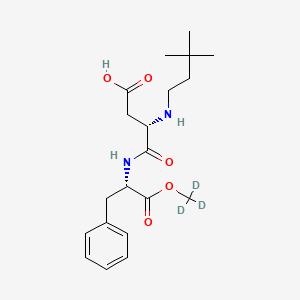

![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
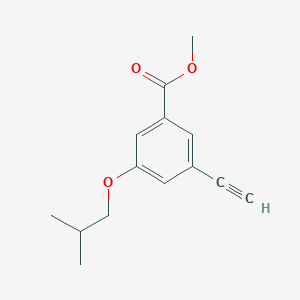

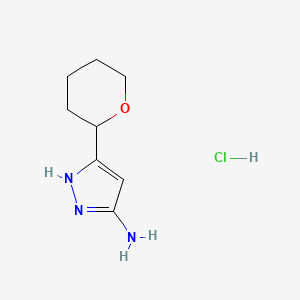

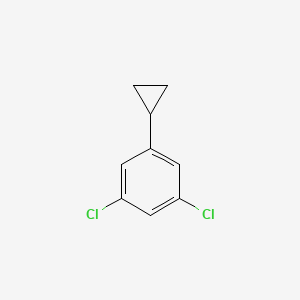
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)

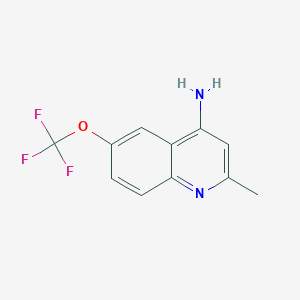
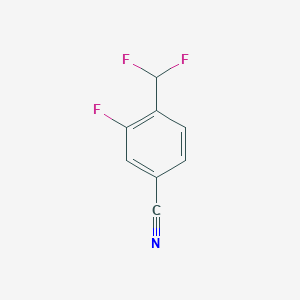
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
